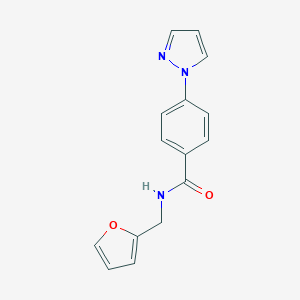![molecular formula C18H27N3O2 B230142 1-[1-(3-Nitrobenzyl)piperidin-4-yl]azepane](/img/structure/B230142.png)
1-[1-(3-Nitrobenzyl)piperidin-4-yl]azepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[1-(3-Nitrobenzyl)piperidin-4-yl]azepane, also known as JNJ-42153605, is a chemical compound that belongs to the class of azepane derivatives. It has been synthesized by Johnson & Johnson Pharmaceutical Research and Development, LLC, and has been extensively studied for its potential therapeutic applications in various diseases.
Wirkmechanismus
The mechanism of action of 1-[1-(3-Nitrobenzyl)piperidin-4-yl]azepane involves the modulation of dopamine and serotonin neurotransmission. It acts as a partial agonist at the dopamine D3 receptor, which results in the activation of downstream signaling pathways and the release of dopamine in the brain. It also acts as an antagonist at the serotonin 5-HT1A receptor, which results in the inhibition of downstream signaling pathways and the decrease of serotonin release in the brain.
Biochemical and Physiological Effects
1-[1-(3-Nitrobenzyl)piperidin-4-yl]azepane has been shown to have various biochemical and physiological effects in preclinical studies. It has been shown to improve cognitive function, reduce motor deficits, and decrease depressive-like behavior in animal models of Alzheimer's disease, Parkinson's disease, and depression. It has also been shown to have anxiolytic and antipsychotic-like effects in animal models of schizophrenia.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 1-[1-(3-Nitrobenzyl)piperidin-4-yl]azepane is its high affinity and selectivity for the dopamine D3 receptor, which makes it a potential therapeutic agent for diseases involving dopamine dysregulation. Another advantage is its moderate affinity for the serotonin 5-HT1A receptor, which makes it a potential therapeutic agent for diseases involving serotonin dysregulation. One of the limitations of 1-[1-(3-Nitrobenzyl)piperidin-4-yl]azepane is its poor solubility in water, which may affect its bioavailability and pharmacokinetics.
Zukünftige Richtungen
There are several future directions for the research and development of 1-[1-(3-Nitrobenzyl)piperidin-4-yl]azepane. One direction is the optimization of its pharmacokinetic properties, such as its solubility, stability, and bioavailability. Another direction is the evaluation of its safety and efficacy in clinical trials for various diseases. A third direction is the investigation of its potential therapeutic applications in other diseases involving dopamine and serotonin dysregulation, such as addiction and attention deficit hyperactivity disorder. A fourth direction is the development of novel derivatives of 1-[1-(3-Nitrobenzyl)piperidin-4-yl]azepane with improved pharmacological properties and therapeutic potential.
Synthesemethoden
The synthesis of 1-[1-(3-Nitrobenzyl)piperidin-4-yl]azepane involves the reaction of 4-piperidone with 3-nitrobenzyl bromide in the presence of potassium carbonate and dimethylformamide. The resulting compound is then treated with 1-bromoazepane to yield 1-[1-(3-Nitrobenzyl)piperidin-4-yl]azepane. The purity and identity of the compound are confirmed by various analytical techniques, including nuclear magnetic resonance spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
1-[1-(3-Nitrobenzyl)piperidin-4-yl]azepane has been studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, Parkinson's disease, schizophrenia, and depression. It has been shown to have high affinity and selectivity for the dopamine D3 receptor, which is involved in the regulation of motivation, reward, and movement. It also has moderate affinity for the serotonin 5-HT1A receptor, which is involved in the regulation of mood and anxiety.
Eigenschaften
Molekularformel |
C18H27N3O2 |
|---|---|
Molekulargewicht |
317.4 g/mol |
IUPAC-Name |
1-[1-[(3-nitrophenyl)methyl]piperidin-4-yl]azepane |
InChI |
InChI=1S/C18H27N3O2/c22-21(23)18-7-5-6-16(14-18)15-19-12-8-17(9-13-19)20-10-3-1-2-4-11-20/h5-7,14,17H,1-4,8-13,15H2 |
InChI-Schlüssel |
MLSZMPZIQOYRLC-UHFFFAOYSA-N |
SMILES |
C1CCCN(CC1)C2CCN(CC2)CC3=CC(=CC=C3)[N+](=O)[O-] |
Kanonische SMILES |
C1CCCN(CC1)C2CCN(CC2)CC3=CC(=CC=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![N,N-dimethyl-2-oxo-1-propyl-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B230139.png)
![N-(2-methoxy-5-nitrophenyl)-3-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]propanamide](/img/structure/B230141.png)
![1-{[1-(2-Nitrobenzoyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B230143.png)
![1-{[1-(4-Nitrobenzyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B230146.png)
![3-[(4-Benzyl-1-piperidinyl)carbonyl]-1-(3-nitrobenzyl)piperidine](/img/structure/B230147.png)
![1-[(2-Nitrophenyl)sulfonyl]-3-(1-piperidinylcarbonyl)piperidine](/img/structure/B230149.png)

![[4-(4-Nitro-benzoyl)-piperazin-1-yl]-thiophen-2-yl-methanone](/img/structure/B230152.png)
![N-[2-(Toluene-4-sulfonylamino)-phenyl]-acetamide](/img/structure/B230156.png)